
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylpiperazine under appropriate conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid group of pyrazine-2-carboxylic acid and the amine group of 4-methylpiperazine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H14N4O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)9-7-11-8(6-12-9)10(15)16/h6-7H,2-5H2,1H3,(H,15,16) |
Clé InChI |
HPVOTXNEMUQPJI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=C(N=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)
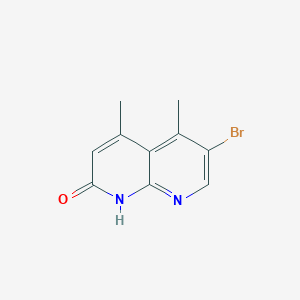
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
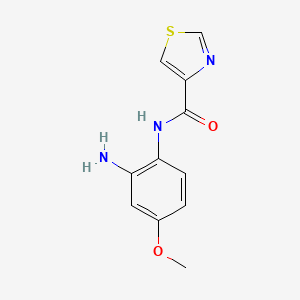
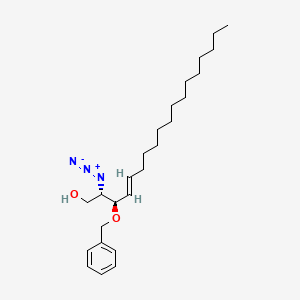
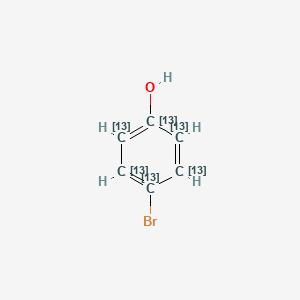
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
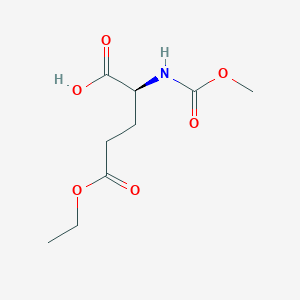
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
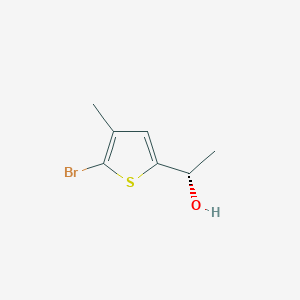
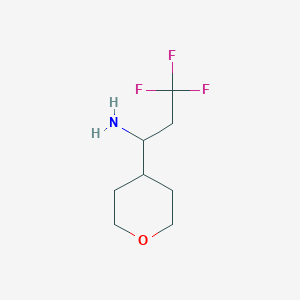
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
